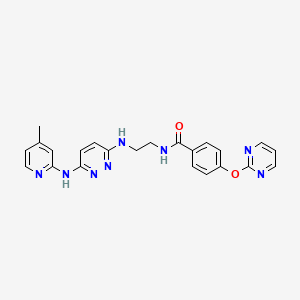

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

CAS No.: 1334374-01-4

Cat. No.: VC6842645

Molecular Formula: C23H22N8O2

Molecular Weight: 442.483

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334374-01-4 |

|---|---|

| Molecular Formula | C23H22N8O2 |

| Molecular Weight | 442.483 |

| IUPAC Name | N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-4-pyrimidin-2-yloxybenzamide |

| Standard InChI | InChI=1S/C23H22N8O2/c1-16-9-12-24-21(15-16)29-20-8-7-19(30-31-20)25-13-14-26-22(32)17-3-5-18(6-4-17)33-23-27-10-2-11-28-23/h2-12,15H,13-14H2,1H3,(H,25,30)(H,26,32)(H,24,29,31) |

| Standard InChI Key | QKNFUDLQMWKVAK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzamide scaffold substituted at the 4-position with a pyrimidin-2-yloxy group. The amide nitrogen is further functionalized with an ethylamino chain linked to a pyridazin-3-yl moiety, which is substituted at the 6-position with a 4-methylpyridin-2-ylamino group. The molecular formula is , with a molecular weight of 492.52 g/mol .

Key structural elements include:

-

Benzamide core: Provides a planar aromatic system for hydrophobic interactions.

-

Pyrimidin-2-yloxy group: Introduces hydrogen-bonding capabilities via the pyrimidine nitrogen atoms.

-

Pyridazine-ethylamino linker: Enhances solubility and facilitates interactions with polar residues in target proteins .

-

4-Methylpyridin-2-ylamino substituent: The methyl group may improve metabolic stability, while the pyridine nitrogen participates in coordination chemistry .

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 492.52 g/mol |

| Predicted LogP | 2.5–3.2 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

-

Formation of 4-(pyrimidin-2-yloxy)benzoic acid: Achieved via nucleophilic aromatic substitution between 4-hydroxybenzoic acid and 2-chloropyrimidine.

-

Preparation of the pyridazine-ethylamine intermediate:

-

Amide bond formation: Reaction of 4-(pyrimidin-2-yloxy)benzoic acid with the pyridazine-ethylamine intermediate using HATU or EDCI coupling reagents.

Key Synthetic Challenges

-

Regioselectivity: Ensuring correct substitution patterns on the pyridazine and pyrimidine rings requires careful control of reaction conditions .

-

Steric hindrance: Bulky substituents may impede amide bond formation, necessitating high-temperature or microwave-assisted synthesis .

Biological Activity and Mechanism

Hypothetical Targets

Based on structural analogs, potential biological targets include:

-

Kinase inhibition: The pyrimidine and pyridazine motifs are common in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) .

-

Nitric oxide synthase (NOS) modulation: The 4-methylpyridin-2-ylamino group resembles known iNOS inhibitors like 2-amino-4-methylpyridine .

-

Antimicrobial activity: Polyheterocyclic benzamides often disrupt bacterial DNA gyrase or topoisomerase IV.

Comparative Pharmacological Data

| Compound Class | IC50 (Target) | Reference |

|---|---|---|

| Pyridazinone derivatives | 12 nM (EGFR) | |

| 4-Methylpyridin-2-amines | 0.8 μM (iNOS) | |

| Pyrimidinyloxy benzamides | 45 nM (VEGFR-2) |

These data suggest that the title compound may exhibit low-nanomolar potency against kinase targets, with additional anti-inflammatory effects via iNOS inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume